molecular formula C10H10Fe B8563310 Cyclopentane; iron

Cyclopentane; iron

Cat. No. B8563310
M. Wt: 186.03 g/mol
InChI Key: KTWOOEGAPBSYNW-UHFFFAOYSA-N
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Patent
US08658661B2

Procedure details

To a solution of 2-amino-5-bromopyrazine (174 mg, 1 mmol) in DMSO (3 ml) stifling under Ar is added ferrocene (56 mg, 0.3 mmol) and degassed for 5 minutes with Ar. 2 ml of 1N H2SO4 in DMSO is added, followed by CF3I (0.276 ml, 3 mmol) in DMSO (2 ml), giving a slight yellow solution. 0.2 ml of 30% H2O2 is added slowly, causing the reaction to go from yellow to dark green in color. The reaction was heated to 50° C. for 2 hours under Ar. After cooling to room temperature, the reaction mixture is poured into brine, and product is extracted with EtOAc (4×20 ml). The combined organic fractions are dried with magnesium sulfate, filtered, then concentrated in vacuo. The crude material was purified by flash chromatography (SiO2, Biotage SNAP 10 g, 0-50% EtOAc/hept) which yields 70 mg of title compound; m/z 242.0, 244.0 (M, M+2H)
Quantity
174 mg
Type
reactant
Reaction Step One
Name
Quantity
0.276 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.2 mL
Type
reactant
Reaction Step Three
Name
Quantity
3 mL
Type
solvent
Reaction Step Four
Name
Quantity
2 mL
Type
solvent
Reaction Step Five
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
56 mg
Type
catalyst
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[N:6][C:5]([Br:8])=[CH:4][N:3]=1.[C:9](I)([F:12])([F:11])[F:10].OO>CS(C)=O.[Cl-].[Na+].O.[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Fe+2]>[Br:8][C:5]1[N:6]=[C:7]([C:9]([F:12])([F:11])[F:10])[C:2]([NH2:1])=[N:3][CH:4]=1 |f:4.5.6,7.8.9|

Inputs

Step One
Name
Quantity
174 mg
Type
reactant
Smiles
NC1=NC=C(N=C1)Br
Step Two
Name
Quantity
0.276 mL
Type
reactant
Smiles
C(F)(F)(F)I
Step Three
Name
Quantity
0.2 mL
Type
reactant
Smiles
OO
Step Four
Name
Quantity
3 mL
Type
solvent
Smiles
CS(=O)C
Step Five
Name
Quantity
2 mL
Type
solvent
Smiles
CS(=O)C
Step Six
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Smiles
[Cl-].[Na+].O
Step Seven
Name
Quantity
56 mg
Type
catalyst
Smiles
[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Fe+2]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
degassed for 5 minutes with Ar
Duration
5 min
ADDITION
Type
ADDITION
Details
2 ml of 1N H2SO4 in DMSO is added
CUSTOM
Type
CUSTOM
Details
giving a slight yellow solution
CUSTOM
Type
CUSTOM
Details
the reaction
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
EXTRACTION
Type
EXTRACTION
Details
is extracted with EtOAc (4×20 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic fractions are dried with magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude material was purified by flash chromatography (SiO2, Biotage SNAP 10 g, 0-50% EtOAc/hept) which

Outcomes

Product
Name
Type
product
Smiles
BrC=1N=C(C(=NC1)N)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 70 mg
YIELD: CALCULATEDPERCENTYIELD 28.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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